molecular formula C18H21N3O5S B4992682 N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B4992682
M. Wt: 391.4 g/mol
InChI Key: DPDWFDZECYOKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as MLCK inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of myosin light chain kinase (MLCK), an enzyme that plays a crucial role in regulating smooth muscle contraction.

Mechanism of Action

N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide inhibitor works by inhibiting the activity of this compound, an enzyme that phosphorylates myosin light chain (MLC) and initiates smooth muscle contraction. This compound inhibitor binds to the ATP-binding site of this compound and prevents its interaction with ATP, thereby inhibiting its activity. This leads to a decrease in MLC phosphorylation and subsequent relaxation of smooth muscle.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have several biochemical and physiological effects. It inhibits smooth muscle contraction in various organs, including the airways, blood vessels, and gastrointestinal tract. It also reduces blood pressure by relaxing vascular smooth muscle. This compound inhibitor has been shown to have anti-inflammatory effects by inhibiting cytokine production and leukocyte infiltration. It has also been shown to reduce tumor growth and metastasis by inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, making it an ideal tool for studying the role of this compound in smooth muscle contraction. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, this compound inhibitor also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for research on N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide inhibitor. One area of research is the development of more potent and selective this compound inhibitors. Another area is the study of the effects of this compound inhibition on other physiological processes, such as wound healing and inflammation. This compound inhibitor may also have potential therapeutic applications in diseases such as asthma, hypertension, and cancer. Further research is needed to fully understand the potential of this compound inhibitor in these areas.

Synthesis Methods

The synthesis of N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide inhibitor involves a series of chemical reactions. The starting material is N-phenylglycinamide, which is reacted with isobutyryl chloride to form N-isobutyl-N-phenylglycinamide. This compound is then reacted with 2-nitrobenzenesulfonyl chloride to form this compound. The final product is obtained after purification and characterization.

Scientific Research Applications

N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide inhibitor has been extensively used in scientific research to study the role of this compound in smooth muscle contraction. It has been shown to inhibit this compound activity in vitro and in vivo, leading to relaxation of smooth muscle. This compound inhibitor has been used to study the effects of this compound inhibition on various physiological processes, including blood pressure regulation, airway smooth muscle contraction, and gastrointestinal motility.

properties

IUPAC Name

N-(2-methylpropyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-14(2)12-19-18(22)13-20(15-8-4-3-5-9-15)27(25,26)17-11-7-6-10-16(17)21(23)24/h3-11,14H,12-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDWFDZECYOKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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